molecular formula C17H17NO3S B5857544 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide

5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B5857544
M. Wt: 315.4 g/mol
InChI Key: XCGNQCPNDCPJSB-UHFFFAOYSA-N
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Description

“5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” is a synthetic organic compound that features a thiophene ring substituted with a hydroxy-methylbutynyl group and a methoxyphenyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the hydroxy-methylbutynyl group and the methoxyphenyl group can be achieved through substitution reactions using appropriate reagents and catalysts.

    Amidation: The carboxylic acid group on the thiophene ring can be converted to the carboxamide group through an amidation reaction with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.

    Materials Science: Used in the development of conductive polymers and organic semiconductors.

Biology and Medicine

    Biological Probes: Used in the design of molecular probes for biological imaging and diagnostics.

Industry

    Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of “5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. In materials science, its electronic properties would be influenced by the conjugation of the thiophene ring and the substituents.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the hydroxy-methylbutynyl and methoxyphenyl groups.

    5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)thiophene-2-carboxamide: Lacks the hydroxy-methylbutynyl group.

Uniqueness

The unique combination of substituents in “5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide” imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(3-hydroxy-3-methylbut-1-ynyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-17(2,20)11-10-14-8-9-15(22-14)16(19)18-12-4-6-13(21-3)7-5-12/h4-9,20H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGNQCPNDCPJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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